5-Ethyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

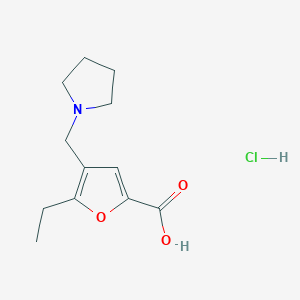

The systematic naming of 5-ethyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride follows IUPAC guidelines for heterocyclic compounds and their derivatives. The parent structure is a furan ring , a five-membered aromatic heterocycle containing one oxygen atom. The substituents are prioritized based on their positions relative to the oxygen atom, which occupies the first position in the numbering scheme.

- Position 2 : A carboxylic acid group (-COOH) is attached, giving the base name furan-2-carboxylic acid.

- Position 4 : A pyrrolidin-1-ylmethyl group (-CH₂-C₄H₈N) is present. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is linked via a methylene bridge.

- Position 5 : An ethyl group (-CH₂CH₃) is substituted.

- Hydrochloride salt : The protonated nitrogen of the pyrrolidine ring forms an ionic bond with a chloride ion.

Thus, the full IUPAC name is 5-ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride . The molecular formula is C₁₂H₁₈ClNO₃ , with a molecular weight of 259.73 g/mol .

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride | |

| Molecular Formula | C₁₂H₁₈ClNO₃ | |

| Molecular Weight | 259.73 g/mol | |

| CAS Registry Number | 1185299-46-0 |

Molecular Architecture: Furan-Pyrrolidine Hybrid Framework

The compound features a furan-pyrrolidine hybrid framework , combining aromatic and aliphatic heterocycles:

- Furan Core : The furan ring is planar and aromatic, with delocalized π-electrons across the conjugated double bonds. The oxygen atom contributes two electrons to the aromatic sextet, stabilizing the ring.

- Substituent Connectivity :

- The ethyl group at position 5 introduces steric bulk but does not participate in conjugation.

- The pyrrolidin-1-ylmethyl group at position 4 consists of a pyrrolidine ring (saturated five-membered amine) connected via a methylene (-CH₂-) bridge. The nitrogen in pyrrolidine adopts an sp³ hybridization, enabling protonation to form the hydrochloride salt.

- The carboxylic acid at position 2 is electron-withdrawing, polarizing the furan ring and influencing reactivity.

The hybrid structure balances aromaticity (furan) and flexibility (pyrrolidine), enabling diverse chemical interactions. The methylene bridge allows rotational freedom, potentially adopting multiple conformations in solution.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound are unavailable, analogous furan and pyrrolidine derivatives provide insights:

- Furan Ring Geometry : In similar furan-carboxylic acids, the ring exhibits bond lengths of ~1.36 Å (C-O) and ~1.45 Å (C-C), with slight distortion due to substituents.

- Pyrrolidine Conformation : The saturated pyrrolidine ring typically adopts an envelope conformation , with four coplanar atoms and one atom deviating. Protonation at nitrogen increases ring puckering to minimize steric strain.

- Hydrogen Bonding : In the hydrochloride salt, the protonated pyrrolidinium nitrogen forms ionic interactions with chloride, while the carboxylic acid may participate in intermolecular hydrogen bonds.

Theoretical models predict that steric hindrance between the ethyl and pyrrolidinylmethyl groups influences the dihedral angles of the furan ring, favoring a twisted conformation to minimize clashes.

Tautomeric Forms and Protonation States

The compound exhibits distinct protonation states due to its ionic and functional groups:

Carboxylic Acid Group :

Pyrrolidine Nitrogen :

Tautomerism :

Thus, the dominant form in the hydrochloride salt is the zwitterionic species with a protonated pyrrolidinium group and a deprotonated carboxylate, balanced by chloride. This charge distribution enhances solubility in polar solvents and influences reactivity in synthetic applications.

Propriétés

IUPAC Name |

5-ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-2-10-9(7-11(16-10)12(14)15)8-13-5-3-4-6-13;/h7H,2-6,8H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGNRKKGFWKXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5-Ethyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods often employ

Activité Biologique

5-Ethyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a pyrrolidine ring, a furan moiety, and a carboxylic acid functional group, which contribute to its biological activity. The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the furan and carboxylic acid groups.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : In vitro tests show that certain pyrrolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Compounds structurally related to this compound have demonstrated antifungal effects against strains like Candida albicans, with MIC values indicating effective inhibition .

The mechanism by which pyrrolidine derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of cellular processes essential for microbial survival. The presence of electron-donating or electron-withdrawing groups on the pyrrolidine ring can enhance these activities, suggesting a structure-activity relationship (SAR) that merits further exploration .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activity of similar compounds:

- Study on Antibacterial Efficacy : A study evaluated a series of pyrrolidine derivatives, reporting significant antibacterial activity against E. coli and Bacillus subtilis. The most potent compound exhibited an MIC value of 0.0048 mg/mL against E. coli, indicating strong inhibitory effects .

- Antifungal Evaluation : Another investigation assessed antifungal properties against various fungal strains, revealing that certain derivatives showed MIC values ranging from 16.69 to 78.23 µM against C. albicans .

- Structural Insights : Crystallographic studies have provided insights into the conformation and stability of the compound, revealing that the five-membered pyrrolidine ring adopts an envelope conformation which may be crucial for its biological interactions .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Target Organism | MIC (mg/mL) |

|---|---|---|---|

| 5-Ethyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid HCl | Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0048 | ||

| Antifungal | Candida albicans | 16.69 - 78.23 |

Applications De Recherche Scientifique

Biochemical Research

5-Ethyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is utilized in proteomics research. Its biochemical properties make it suitable for various assays and experiments aimed at understanding protein interactions and functions .

Antibacterial Studies

Research indicates that derivatives of pyrrole carboxylic acids, including this compound, exhibit antibacterial properties. Specifically, they act as inhibitors of DNA Gyrase and Topo IV, which are critical enzymes for bacterial DNA replication and repair . This makes them potential candidates for developing new antibacterial agents.

Kinase Inhibition

The compound's structure suggests it may serve as a kinase inhibitor, which is significant in cancer research and treatment. Kinases are enzymes that play a crucial role in cell signaling pathways; thus, inhibiting their activity can help control cancer cell proliferation .

Case Study 1: Antibacterial Efficacy

A study conducted on various pyrrole derivatives, including this compound, demonstrated effective inhibition against Gram-positive bacteria. The compound showed promising results in vitro, suggesting its potential as a lead compound for further development into therapeutic agents against bacterial infections.

Case Study 2: Kinase Activity Modulation

In another research effort focused on cancer treatment, this compound was tested for its ability to inhibit specific kinases involved in tumor growth. The findings indicated that the compound effectively reduced kinase activity in cell lines, leading to decreased proliferation rates.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The compound’s closest structural analogues differ primarily in the nitrogen-containing heterocycle or substituent positions. Below is a comparative analysis:

Structural Implications :

- Ring Size : Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases steric bulk and alters basicity. Piperidine derivatives often exhibit enhanced metabolic stability in drug candidates due to reduced ring strain .

Physicochemical and Spectroscopic Comparisons

- NMR Profiles : Studies on similar furan derivatives (e.g., ) demonstrate that substituent position and ring size significantly influence chemical shifts. For instance, piperidine-containing analogues show distinct δH shifts in regions corresponding to protons near the nitrogen atom (e.g., δ 2.5–3.5 ppm for piperidine vs. δ 2.2–2.8 ppm for pyrrolidine) due to differences in electron density and ring conformation .

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues. Piperidine derivatives may exhibit slightly lower solubility than pyrrolidine counterparts due to increased lipophilicity .

Research Findings and Model Implications

- Lumping Strategy Relevance : highlights that structurally similar compounds (e.g., differing only in ring size) may be grouped in computational models to simplify reaction networks. However, the distinct NMR and solubility profiles of pyrrolidine vs. piperidine derivatives suggest that such lumping could overlook critical pharmacokinetic or synthetic differences .

- Discontinuation Trends : The piperidine analogue (CAS 1185301-30-7) is listed as discontinued in commercial catalogs, possibly due to lower demand or challenges in synthesis .

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining physicochemical properties (e.g., solubility, partition coefficient) when experimental data are unavailable?

- Answer : Researchers can employ computational models like Quantitative Structure-Property Relationship (QSPR) to predict solubility and logP values. Experimental validation may involve high-performance liquid chromatography (HPLC) for solubility profiling under controlled pH and temperature. Structural characterization via nuclear magnetic resonance (NMR) or X-ray crystallography can confirm molecular conformation .

Q. How should stability studies be designed to evaluate this compound under varied laboratory conditions?

- Answer : Conduct stress testing under ICH guidelines:

- Thermal stability : Expose to 40–80°C for 1–4 weeks.

- Photostability : Use UV/visible light chambers (ICH Q1B).

- Hydrolytic stability : Test in acidic (pH 1–3) and alkaline (pH 9–12) buffers.

Monitor degradation via HPLC-MS or UV spectroscopy. Stability under normal conditions is reported, but incompatibilities with strong acids/bases require caution .

Q. What safety protocols are critical for handling this compound in academic labs?

- Answer :

- Avoid contact with strong oxidizing agents, acids, or bases (risk of hazardous reactions) .

- Use PPE (gloves, goggles) and fume hoods.

- Follow waste disposal guidelines per Germany’s WGK 2 classification (hazardous to water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical or stability data across literature sources?

- Answer :

- Methodological audit : Compare experimental conditions (e.g., solvent purity, temperature control).

- Replicate studies : Use standardized protocols (e.g., OECD guidelines for solubility).

- Cross-validate with orthogonal techniques (e.g., isothermal titration calorimetry for solubility). Note that key data gaps (e.g., partition coefficient) in existing SDS require independent validation .

Q. What strategies are recommended for assessing environmental toxicity given its WGK 2 classification?

- Answer :

- Bioassays : Use Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201).

- Predictive modeling : Apply QSAR models like ECOSAR to estimate ecotoxicity endpoints.

- Fate analysis : Evaluate biodegradability via OECD 301B ready biodegradability tests .

Q. How can the pyrrolidine and furan moieties inform structure-activity relationship (SAR) studies?

- Answer :

- Pharmacophore mapping : Use molecular docking to assess interactions with biological targets (e.g., GPCRs, enzymes).

- Analog synthesis : Modify substituents on the pyrrolidine ring to study steric/electronic effects on activity.

- In vitro assays : Test cytotoxicity (MTT assay) or receptor binding affinity (SPR) against reference compounds with similar scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.